molecular formula C24H18N4O2S B2490201 (Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide CAS No. 900879-67-6

(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

Cat. No.: B2490201
CAS No.: 900879-67-6
M. Wt: 426.49
InChI Key: RNBJEMFKJPFRMF-VZCXRCSSSA-N
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Description

(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O2S and its molecular weight is 426.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-[(4-methylphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2S/c1-15-8-10-16(11-9-15)14-26-23(29)19(13-25)21-17-5-2-3-6-18(17)22(27-21)28-24(30)20-7-4-12-31-20/h2-12H,14H2,1H3,(H,26,29)(H,27,28,30)/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBJEMFKJPFRMF-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews its synthesis, biological evaluation, and mechanism of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring, isoindole moiety, and a cyano group, which contribute to its biological activities. Its molecular formula is C19H18N4O2S, and it has a molecular weight of 366.44 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the isoindole structure followed by the introduction of the thiophene moiety and carboxamide functional group. The methods employed often utilize various reagents and catalysts to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar in structure to this compound have shown significant activity against various cancer cell lines, including Hep3B (hepatocellular carcinoma) and K562 (chronic myelogenous leukemia) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Tubulin binding, cell cycle arrest
2eHep3B12.58Induction of apoptosis
8K5622.5Activation of caspases 3 and 9

Case Study: Anticancer Activity
In a study focusing on thiophene derivatives, compound 8 was reported to induce apoptotic cell death in K562 cells at low concentrations (2.5 µM). This was evidenced by increased activation of caspases and DNA fragmentation, indicating a robust mechanism for inducing cell death through mitochondrial pathways .

The anticancer activity is primarily attributed to the ability of these compounds to bind to tubulin, disrupting microtubule dynamics similar to established chemotherapeutic agents like Combretastatin A4 (CA-4). This interaction leads to cell cycle arrest in the G2/M phase and promotes apoptosis through mitochondrial pathways .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary assessments suggest favorable properties; however, further studies are required to evaluate its toxicity profile comprehensively.

Scientific Research Applications

Anticancer Activity

Research has identified thiophene derivatives, including thiophene-2-carboxamide compounds, as promising candidates for anticancer therapies. Specifically, studies have shown that modifications in the structure of thiophene derivatives can enhance their cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide have demonstrated potent activity against K562 chronic myelogenous leukemia cells, inducing apoptosis through caspase activation and mitochondrial dysfunction .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 8K5622.5Apoptosis via caspase activation
(Z)-N-(...)VariousTBDTBD

Analgesic Potential

The structural framework of this compound may also be explored for analgesic properties. Similar compounds have been investigated for their ability to activate opioid receptors with reduced side effects compared to traditional analgesics like morphine. This suggests a potential for developing new pain management therapies with fewer gastrointestinal side effects .

Organic Light Emitting Diodes (OLEDs)

Compounds containing thiophene moieties are extensively studied for their applications in organic electronics, particularly in OLEDs. The unique electronic properties of thiophenes enable efficient charge transport and light emission, making them suitable for use in OLED materials. The incorporation of this compound into OLED formulations could enhance device performance due to its favorable photophysical properties .

Synthesis and Characterization

A notable case study involved the synthesis of a series of thiophene derivatives that included the target compound. The synthetic route typically involves the condensation of an isoindole derivative with a thiophene carboxylic acid under controlled conditions to yield the desired compound with high purity . Characterization techniques such as NMR and mass spectrometry confirmed the structures and purity levels.

Biological Evaluation

In vitro studies assessed the cytotoxicity of synthesized compounds against various cancer cell lines, revealing that structural modifications significantly affected their biological activity. For instance, a derivative with enhanced electron-withdrawing groups exhibited increased potency against resistant cancer cell lines, highlighting the importance of structure–activity relationships in drug design .

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